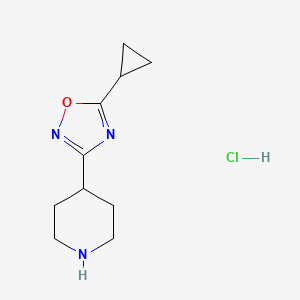

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride

CAS No.: 1351499-81-4

Cat. No.: VC3076056

Molecular Formula: C10H16ClN3O

Molecular Weight: 229.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351499-81-4 |

|---|---|

| Molecular Formula | C10H16ClN3O |

| Molecular Weight | 229.71 g/mol |

| IUPAC Name | 5-cyclopropyl-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |

| Standard InChI | InChI=1S/C10H15N3O.ClH/c1-2-8(1)10-12-9(13-14-10)7-3-5-11-6-4-7;/h7-8,11H,1-6H2;1H |

| Standard InChI Key | WCNYBORPFIMMGX-UHFFFAOYSA-N |

| SMILES | C1CC1C2=NC(=NO2)C3CCNCC3.Cl |

| Canonical SMILES | C1CC1C2=NC(=NO2)C3CCNCC3.Cl |

Introduction

4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride is a derivative of the compound 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine, which is a heterocyclic compound featuring a cyclopropyl group, an oxadiazole ring, and a piperidine moiety. The hydrochloride form is typically used to enhance solubility and stability in aqueous solutions, which is beneficial for various applications in pharmaceutical and chemical research.

Synthesis and Preparation

The synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine typically involves several organic chemistry reactions, including the formation of the oxadiazole ring and the attachment of the cyclopropyl and piperidine groups. Recent advancements in synthesis methods include microwave-assisted techniques to improve yield and reduce reaction times.

To prepare the hydrochloride salt, the parent compound is usually reacted with hydrochloric acid in a solvent like ethanol or methanol. This process involves dissolving the compound in the solvent, adding hydrochloric acid, and then evaporating the solvent to obtain the hydrochloride salt.

Applications and Research Findings

Oxadiazole derivatives, including 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine, have garnered attention for their potential pharmacological activities. These compounds are explored in drug discovery due to their ability to interact with various biological targets, which can lead to therapeutic effects.

| Application Area | Potential Use |

|---|---|

| Drug Discovery | Interaction with biological targets for therapeutic effects |

| Material Science | Potential applications due to unique molecular structure |

Safety and Handling

While specific safety data for 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride may not be readily available, compounds in this class can pose hazards similar to other organic chemicals. Handling should follow standard laboratory safety protocols, including the use of protective equipment and adherence to proper disposal procedures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume